Azidoethyl-SS-propionic NHS ester

Description

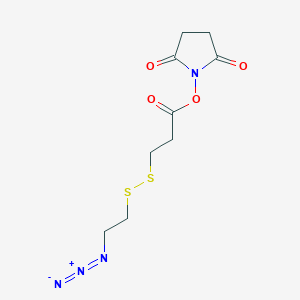

Azidoethyl-SS-propionic NHS ester (CAS: 2243566-44-9) is a multifunctional chemical linker widely employed in antibody-drug conjugates (ADCs), PROTACs, and bioconjugation applications. Its molecular formula is C₉H₁₂N₄O₄S₂, with a molecular weight of 304.35 . The compound features three critical functional groups:

- Azide (-N₃): Enables copper-free or copper-catalyzed "click chemistry" with alkyne-bearing molecules.

- Disulfide bond (-S-S-): Provides reducible cleavage in intracellular environments (e.g., glutathione-rich conditions), enhancing targeted drug release .

- NHS ester (-NHS): Reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds, facilitating covalent conjugation .

Its applications span ADC synthesis, protein labeling, and biomaterial modification . Storage requires -20°C under inert gas to preserve reactivity and stability .

Properties

Molecular Formula |

C9H12N4O4S2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-azidoethyldisulfanyl)propanoate |

InChI |

InChI=1S/C9H12N4O4S2/c10-12-11-4-6-19-18-5-3-9(16)17-13-7(14)1-2-8(13)15/h1-6H2 |

InChI Key |

KEOGJOSSYXNLNK-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Azidoethyl-SS-propionic NHS ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between Azidoethyl-SS-propionic NHS ester and analogous linkers:

Reactivity and Application-Specific Advantages

Reducible vs. Non-Reducible Linkers: this compound's disulfide bond allows selective cleavage in reducing environments (e.g., cancer cells), improving therapeutic specificity . In contrast, non-reducible linkers like BCN-PEG3-Biotin ensure stability in extracellular environments . Azidoacetic acid NHS ester lacks a disulfide bond, limiting its use in targeted drug release .

Conjugation Efficiency :

- The NHS ester group in this compound enables direct amine coupling without additional activation steps. Comparatively, Azidoethyl-SS-propionic acid requires conversion to an NHS ester for similar reactivity .

- Sulfo-NHS esters (e.g., 3-Azidopropionic Acid Sulfo-NHS Ester) enhance water solubility but may exhibit lower membrane permeability .

Click Chemistry Compatibility :

Stability and Handling

- Temperature Sensitivity : this compound degrades under light and repeated freeze-thaw cycles, necessitating storage at -20°C . Azidoethyl-SS-propionic acid shares similar storage requirements .

Research Findings and Industrial Relevance

- ADC Development : this compound's reducible linker design enhances tumor-specific payload release, as demonstrated in PROTAC and ADC preclinical studies .

- Bioconjugation : Its dual azide-NHS functionality supports modular conjugation strategies, enabling combinatorial drug delivery systems .

- Market Availability : Supplied by multiple vendors (e.g., MedChemExpress, Molecular Depot) in 1mg–5g scales, with pricing reflective of high purity (>95%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.